

Technical Guide: TCS 5861528 Mechanism of Action & Experimental Application

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Compound of Interest

Compound Name: Tcs 5861528

CAS No.: 332117-28-9

Cat. No.: B1682950

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Executive Summary

TCS 5861528 (also known as Chembridge-5861528) is a selective, reversible antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[1] It is a derivative of the widely used tool compound HC-030031, engineered for improved solubility while retaining selectivity against TRPV1 and NaV channels.

This guide details the physicochemical mechanism of **TCS 5861528**, its potency profile, and validated protocols for its application in nociceptive and inflammatory research.

Part 1: Molecular Identity & Pharmacodynamics

The Target: TRPA1 Gating

TRPA1 is a non-selective cation channel predominantly expressed in nociceptive sensory neurons (C-fibers and A

-fibers). It functions as a "chemocensor," detecting:

- Exogenous Electrophiles: Allyl isothiocyanate (AITC - mustard oil), cinnamaldehyde.
- Endogenous Oxidative Stress: 4-Hydroxynonenal (4-HNE), Hydrogen Peroxide ().

Activation typically involves the covalent modification of cysteine residues (e.g., C621, C641, C665 in human TRPA1) within the N-terminal cytoplasmic domain, triggering a conformational change that opens the pore to

and

influx.

Mechanism of Antagonism

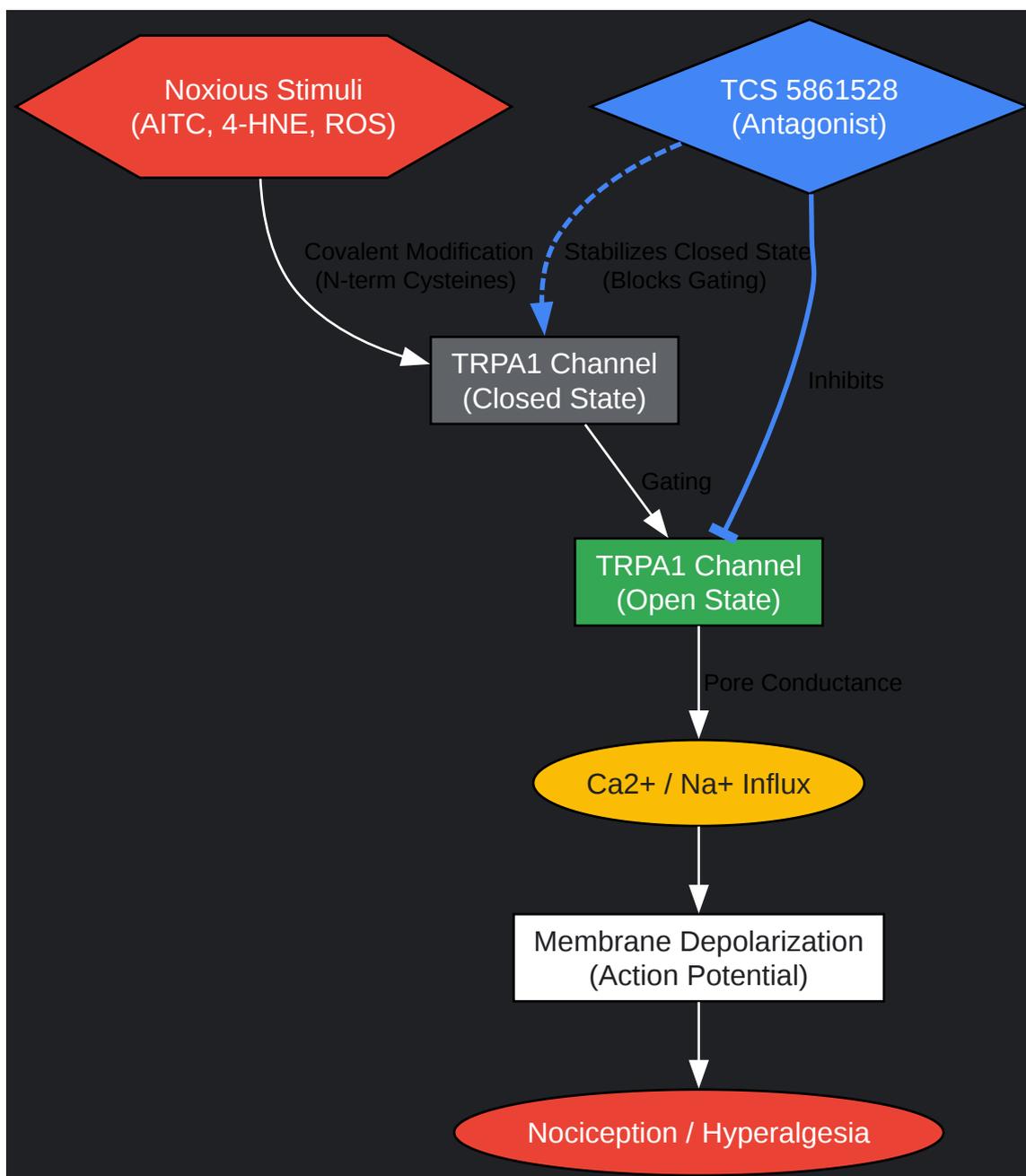
TCS 5861528 functions as a pore-blocker or allosteric modulator that stabilizes the closed state of the channel. Unlike the covalent agonists it opposes, **TCS 5861528** interacts non-covalently.

- Action: It inhibits Calcium influx induced by both AITC (electrophilic) and non-electrophilic agonists.[2]
- Reversibility: The blockade is reversible upon washout, distinguishing it from irreversible antagonists that might permanently alkylate the channel.
- Selectivity: Crucially, **TCS 5861528** displays >100-fold selectivity for TRPA1 over the structurally related TRPV1 channel. It does not antagonize TRPV1 even at concentrations up to 100

M.[1]

Pathway Visualization

The following diagram illustrates the competitive dynamic between oxidative agonists and **TCS 5861528** at the neuronal membrane.



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Figure 1: Signal transduction pathway of TRPA1-mediated nociception and the interception point of **TCS 5861528**.

Part 2: Potency & Selectivity Profile

Researchers must note that **TCS 5861528** is a micromolar potency inhibitor. While less potent than newer nanomolar candidates (e.g., A-967079), its utility lies in its specific solubility profile

and established literature baseline for diabetic neuropathy models.

Table 1: Physicochemical & Biological Properties

Parameter	Value	Notes
IC50 (AITC-induced)	14.3 M	Blockade of AITC-evoked influx [1, 2].[2]
IC50 (4-HNE-induced)	18.7 M	Blockade of oxidative stress agonist [1].[1][2]
Selectivity	> 100 M (TRPV1)	No activity at TRPV1 or NaV channels [2].[1]
Solubility (DMSO)	~15 mg/mL	Significantly improved over HC-030031.
Solubility (Ethanol)	0.1 mg/mL	Poor solubility in pure ethanol.
Molecular Weight	369.42 g/mol	Small molecule, cell- permeable.

Part 3: Experimental Protocols

In Vitro: FLIPR Calcium Assay

Objective: Quantify TRPA1 inhibition in HEK293 cells stably expressing human TRPA1.

Rationale: The Fluorometric Imaging Plate Reader (FLIPR) assay detects intracellular calcium flux. Probenecid is used to prevent the extrusion of the calcium-sensitive dye by anion transporters.

Workflow:

- Cell Plating: Seed hTRPA1-HEK293 cells in poly-D-lysine coated 384-well black-wall plates (15,000 cells/well). Incubate overnight at 37°C/5%

- Dye Loading:
 - Wash cells with assay buffer (HBSS + 20 mM HEPES).
 - Load with Fluo-4 AM (2 M) containing 2.5 mM Probenecid.
 - Incubate for 45 minutes at 37°C.
- Pre-Incubation (Critical Step):
 - Add **TCS 5861528** (concentration range: 0.1 M – 100 M).
 - Incubate for 15 minutes prior to agonist addition to allow equilibrium binding.
- Agonist Challenge:
 - Inject AITC (Final concentration: 10 M, approx. EC80).
- Data Acquisition: Measure fluorescence () for 120 seconds.
- Analysis: Calculate % Inhibition relative to Vehicle (DMSO) control.

In Vivo: Diabetic Neuropathic Pain Model (Rat)

Objective: Assess anti-hyperalgesic efficacy in Streptozotocin (STZ)-induced diabetes.

Rationale: STZ destroys pancreatic

-cells, inducing hyperglycemia. This leads to oxidative stress (ROS), which activates TRPA1 on sensory neurons, causing mechanical hypersensitivity.

Protocol:

- Induction: Administer STZ (50 mg/kg, i.p.) to male Sprague-Dawley rats. Confirm diabetes (Blood glucose > 15 mM) after 1 week.
- Development: Wait 3–4 weeks for mechanical hyperalgesia to develop (measured via Von Frey filaments).
- Preparation of **TCS 5861528**:
 - Dissolve in 10% DMSO / 10% Tween-80 / 80% Saline.
 - Note: Sonicate if necessary; ensure clear solution.
- Administration:
 - Dose: 10 – 30 mg/kg.
 - Route: Intraperitoneal (i.p.) or Oral Gavage (p.o.).
- Testing: Measure paw withdrawal threshold (PWT) at 30, 60, and 120 minutes post-dose.
- Validation: Efficacy should manifest as a reversal of hypersensitivity (return to baseline PWT), not total anesthesia.



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Figure 2: Experimental timeline for validating **TCS 5861528** efficacy in diabetic neuropathy.

Part 4: Troubleshooting & Stability

- Solubility Issues:

- **TCS 5861528** is hydrophobic.[3] If precipitation occurs in aqueous buffers, increase the DMSO concentration in the stock solution (up to 30 mg/mL) before dilution.
- Limit: Ensure final DMSO concentration in cell assays is < 0.1% to avoid non-specific channel effects.
- Species Differences:
 - TRPA1 exhibits significant interspecies variance (Human vs. Rat vs. Mouse). While **TCS 5861528** is effective in both Rat and Human models, IC50 values may shift. Always run a positive control (e.g., A-967079) if comparing across species.
- Light Sensitivity:
 - TRPA1 agonists (like AITC) are volatile and light-sensitive. Prepare agonist plates immediately before use. **TCS 5861528** itself is stable but should be stored at -20°C, desiccated.

References

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